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Compound of Interest |

Compound Name: 2-(4-Chlorophenyl)furan
CAS No.: 17221-37-3
Cat. No.: B2656800

Executive Summary

2-(4-Chlorophenyl)furan (CAS: 17221-37-3) is a heteroaryl scaffold serving as a critical
intermediate in the development of Colchicine Binding Site Inhibitors (CBSIs) targeting tubulin
polymerization.[1] Characterized by a molecular weight of 178.62 g/mol , this compound
functions as a bioisostere for biaryl systems, offering unique electronic properties due to the
electron-rich furan ring conjugated with the electron-withdrawing chlorophenyl moiety. This
guide outlines its physicochemical properties, a validated Suzuki-Miyaura synthesis protocol,
and its role in drug discovery.

Chemical Identity & Physicochemical Profile[1][2][3]
[4][5]1[6][7][8]

The core structure consists of a furan ring substituted at the C2 position by a para-chlorophenyl
group.[1] The presence of the chlorine atom at the para position enhances lipophilicity and
metabolic stability against oxidation compared to the unsubstituted phenyl analog.

Table 1: Key Chemical Data
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Property Specification

IUPAC Name 2-(4-Chlorophenyl)furan

CAS Number 17221-37-3

Molecular Formula C10H-CIO

Molecular Weight 178.62 g/mol

SMILES CIC1=CC=C(C=C1)C2=CC=CO02

Physical State Low-melting solid or oil (dependent on purity)

2-8°C, inert atmosphere (Argon/Nitrogen),
Storage )
protect from light

Soluble in DCM, EtOAc, DMSO, Methanol;

Solubility )
Insoluble in water

Structural Analysis[1][11]

» Electronic Effects: The furan oxygen acts as a weak resonance donor, while the p-chloro
substituent exerts an inductive electron-withdrawing effect.[1] This push-pull system makes
the C5 position of the furan ring susceptible to electrophilic aromatic substitution, a key
feature for further functionalization.

e Spectroscopic Signature (Representative 1H NMR in CDCls):
o Aromatic (Phenyl):

~7.60 (d, 2H, ortho), ~7.35 (d, 2H, meta).

o Heteroaromatic (Furan):[1][2]

~7.45 (d, H5), ~6.65 (d, H3), ~6.45 (dd, H4).

Synthesis Protocol: Suzuki-Miyaura Coupling

While historical methods like the Meerwein arylation exist, the Suzuki-Miyaura cross-coupling is
the industry standard due to higher yields, milder conditions, and tolerance of the chloro-
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substituent.[1]

Reaction Logic

The synthesis couples 2-furanylboronic acid with 1-bromo-4-chlorobenzene.[1]

e Why this route? 2-Bromofuran is chemically unstable and prone to polymerization.[1] Using
the boronic acid of the furan and the aryl halide is more robust.

o Catalyst Choice:

is preferred for its reliability with aryl bromides.

e Base: Sodium carbonate (

) provides sufficient basicity to activate the boronic acid without deprotonating the furan ring.

Step-by-Step Methodology

Reagents:

1-Bromo-4-chlorobenzene (1.0 equiv)[1]

2-Furanylboronic acid (1.2 equiv)[1]

(Tetrakis(triphenylphosphine)palladium(0)) (0.05 equiv)[1]

(2.0 equiv, dissolved in min. water)

Solvent: 1,2-Dimethoxyethane (DME) or Toluene/Ethanol (4:1)[1]
Protocol:

e Setup: Charge a flame-dried Schlenk flask with 1-bromo-4-chlorobenzene (e.g., 5.0 mmol)
and

(0.25 mmol). Evacuate and backfill with Argon (

).
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o Addition: Add degassed solvent (DME, 20 mL) via syringe. Stir until the catalyst is dissolved
(yellow solution).

 Activation: Add 2-furanylboronic acid (6.0 mmol) followed by the aqueous

solution (2M, 5 mL).

o Reflux: Heat the mixture to 85°C (oil bath) for 4-12 hours. Monitor reaction progress via TLC
(Hexane/EtOAc 9:1) or LC-MS.[1]

e Workup:
o Cool to room temperature.[3]
o Dilute with Ethyl Acetate (50 mL) and wash with water (

mL) and brine (
mL).
o Dry the organic layer over anhydrous

, filter, and concentrate under reduced pressure.

« Purification: Purify the crude residue via flash column chromatography on silica gel using a
gradient of Hexanes

5% EtOAc/Hexanes.

 Validation: Verify product identity via 1H NMR (presence of furan peaks) and MS (m/z
178/180 ratio of 3:1 for Cl isotope).

Synthesis Pathway Diagram[1][14]
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Caption: Palladium-catalyzed synthesis of 2-(4-chlorophenyl)furan via Suzuki-Miyaura cross-
coupling.

Applications in Drug Discovery
Tubulin Polymerization Inhibition

The 2-(4-chlorophenyl)furan scaffold is a pharmacophore often explored as a Colchicine
Binding Site Inhibitor (CBSI).[1]

e Mechanism: The biaryl-like structure mimics the A and C rings of colchicine.[1] The furan
oxygen can act as a hydrogen bond acceptor, while the chlorophenyl group occupies a
hydrophobic pocket (Valine/Leucine residues) within the tubulin

-subunit.

o Advantages: Unlike the tropolone ring of colchicine, the furan ring is less prone to metabolic
degradation and offers vectors for substitution (e.g., at C5) to improve solubility.

Biological Pathway Diagram[1]
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Caption: Mechanism of action for furan-based CBSiIs leading to mitotic arrest.
Safety & Handling (SDS Summary)
» Hazards:
o H302: Harmful if swallowed.
o H315/H319: Causes skin and serious eye irritation.
o H335: May cause respiratory irritation.

e Handling: Use in a fume hood. Avoid dust/aerosol formation.
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Stability: Furan derivatives can be sensitive to light and air (oxidation to ring-opened
dicarbonyls).[1] Store under inert gas at low temperature (2-8°C).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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